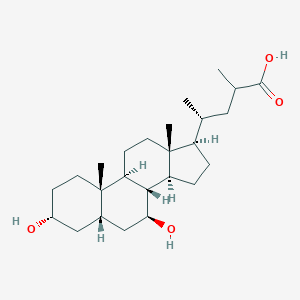
23-Methylursodeoxycholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-Methylursodeoxycholic acid (23-MUDCA) is a bile acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a modified version of the natural bile acid ursodeoxycholic acid (UDCA), which has been used for the treatment of cholestatic liver diseases. 23-MUDCA is synthesized by modifying the chemical structure of UDCA, which enhances its biological activity and improves its pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 23-Methylursodeoxycholic acid involves its interaction with various receptors and enzymes in the body. It has been shown to activate the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid metabolism and liver function. It also interacts with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5) and the pregnane X receptor (PXR). These interactions lead to the modulation of various signaling pathways, which ultimately result in the therapeutic effects of 23-Methylursodeoxycholic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 23-Methylursodeoxycholic acid are mainly related to its interaction with various receptors and enzymes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the liver. It also reduces the accumulation of fat in the liver and improves insulin sensitivity. Additionally, it has been shown to have a protective effect on the heart and can prevent the development of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 23-Methylursodeoxycholic acid in lab experiments is its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one of the limitations of using 23-Methylursodeoxycholic acid is its relatively high cost compared to other bile acid derivatives. Additionally, its biological activity may vary depending on the experimental conditions used.
Direcciones Futuras
There are several future directions for the research on 23-Methylursodeoxycholic acid. One of the main areas of interest is its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Additionally, it has been suggested that 23-Methylursodeoxycholic acid may have a role in the treatment of inflammatory bowel disease (IBD) and colon cancer. Further research is needed to fully understand the therapeutic potential of 23-Methylursodeoxycholic acid in these diseases.
Métodos De Síntesis
The synthesis of 23-Methylursodeoxycholic acid involves the modification of the chemical structure of UDCA using chemical reactions. The modification involves the introduction of a methyl group at the 23rd position of the UDCA molecule. This is achieved by using chemical reagents such as trimethylsilyl diazomethane and trifluoroacetic acid. The resulting product is a pure form of 23-Methylursodeoxycholic acid, which can be used for scientific research.
Aplicaciones Científicas De Investigación
23-Methylursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-fibrotic properties. It has also been shown to have a protective effect on liver cells and can prevent liver damage caused by various toxins. Additionally, it has been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Propiedades
Número CAS |
113301-20-5 |
|---|---|
Nombre del producto |
23-Methylursodeoxycholic acid |
Fórmula molecular |
C25H42O4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(11-15(2)23(28)29)18-5-6-19-22-20(8-10-25(18,19)4)24(3)9-7-17(26)12-16(24)13-21(22)27/h14-22,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16+,17-,18-,19+,20+,21+,22+,24+,25-/m1/s1 |
Clave InChI |
XMIXAXLPZCFFCG-BGXBKFFBSA-N |
SMILES isomérico |
C[C@H](CC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
23-methyl-UDCA 23-methylursodeoxycholic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
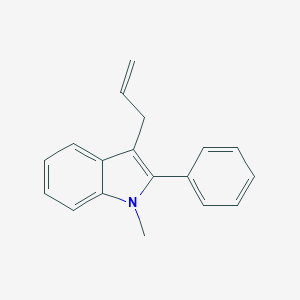
![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
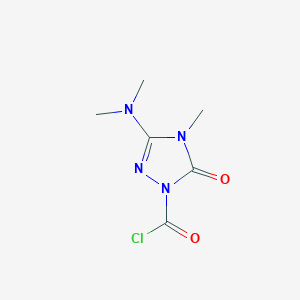
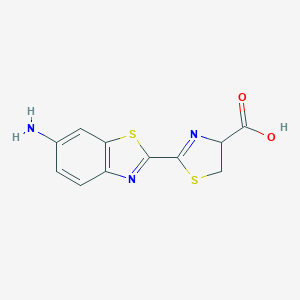
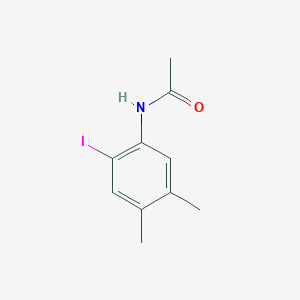
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)
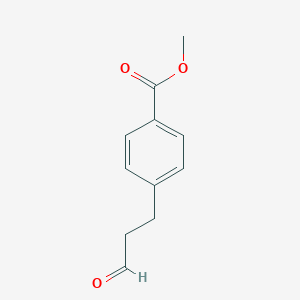
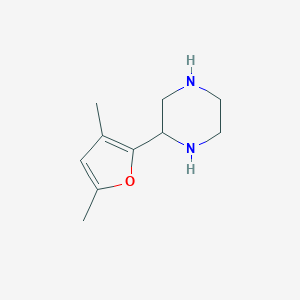
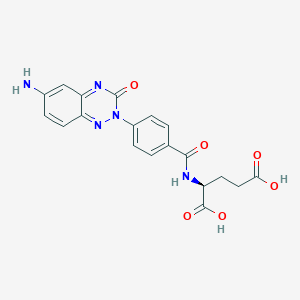
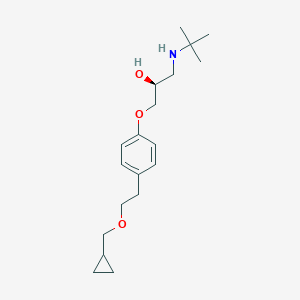
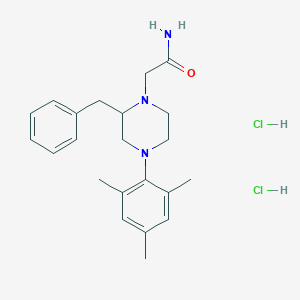
![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)